2,2-dichloro-1-phenylcyclopropane-1-carboxylic acid
Overview
Description
2,2-dichloro-1-phenylcyclopropane-1-carboxylic acid is an organochlorine compound with the molecular formula C10H8Cl2O2 and a molecular weight of 231.08 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with two chlorine atoms and a phenyl group, making it a significant molecule in various chemical reactions and applications.
Biochemical Analysis
Biochemical Properties
2,2-Dichloro-1-phenylcyclopropanecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For example, it has been observed to interact with cyclopropanecarboxylic acid, influencing its biochemical properties . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes can result in changes in gene expression, affecting cellular functions . The binding interactions often involve the formation of covalent or non-covalent bonds with the active sites of enzymes, leading to alterations in their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and metabolic processes. It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s efficacy.
Metabolic Pathways
2,2-Dichloro-1-phenylcyclopropanecarboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding the metabolic pathways involved is essential for elucidating the compound’s effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-1-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of phenylacetic acid derivatives. One common method is the reaction of phenylacetic acid with chloroform and a strong base, such as sodium hydroxide, under reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,2-dichloro-1-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives with reduced chlorine content.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of hydroxyl or amino-substituted cyclopropane derivatives.
Scientific Research Applications
2,2-dichloro-1-phenylcyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2-dichloro-1-phenylcyclopropane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound’s cyclopropane ring and chlorine atoms play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Similar structure but with a methyl group instead of a phenyl group.
Cyclopropanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclopropane ring.
Uniqueness
2,2-dichloro-1-phenylcyclopropane-1-carboxylic acid is unique due to the presence of both chlorine atoms and a phenyl group on the cyclopropane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specific applications and reactions .
Properties
IUPAC Name |
2,2-dichloro-1-phenylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-10(12)6-9(10,8(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXKWZHLCOEWAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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